molecular formula C10H9NS B14720890 4-(4-Methylphenyl)-1,2-thiazole CAS No. 10514-23-5

4-(4-Methylphenyl)-1,2-thiazole

Cat. No.: B14720890
CAS No.: 10514-23-5
M. Wt: 175.25 g/mol
InChI Key: TVVCBRUXWKWEPY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,2-thiazole is a heterocyclic compound featuring a 1,2-thiazole (isothiazole) core substituted at the 4-position with a 4-methylphenyl group. The 1,2-thiazole scaffold is an electron-rich aromatic system containing one sulfur and two nitrogen atoms, which confers unique electronic and steric properties. Derivatives of 1,2-thiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects . This compound serves as a structural template for developing bioactive molecules, particularly those targeting microbial infections and cancer.

Properties

CAS No.

10514-23-5

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-(4-methylphenyl)-1,2-thiazole

InChI

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3

InChI Key

TVVCBRUXWKWEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,2-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Bioactivity

  • 4-(4-Fluorophenyl)-1,2-thiazole Derivatives : Fluorine substitution increases electronegativity and metabolic stability. In antifungal assays, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole showed MIC = 250 µg/mL against Candida utilis, comparable to other phenyl-substituted thiazoles but significantly less potent than fluconazole (MIC = 2 µg/mL) .
  • 4-(4-Chlorophenyl)-1,2-thiazole Derivatives: Chlorine enhances lipophilicity and electron-withdrawing effects. A chlorophenyl-substituted thiazole hydrazone exhibited notable anticancer activity (IC50 = 125 µg/mL against MCF-7 cells) with low toxicity (IC50 > 500 µg/mL for NIH/3T3 cells) .
  • 4-(4-Methoxyphenyl)-1,2-thiazole Derivatives : Methoxy groups improve solubility but may reduce membrane penetration. These derivatives showed moderate antifungal activity (MIC = 250 µg/mL) similar to fluorophenyl analogs .

B. Heterocyclic Hybrids

  • Thiazolo-Triazole Hybrids : Compounds like 4-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-phenyl-1,3-thiazole (C14H10N4S2, molar mass 298.39) feature fused heterocyclic systems, enhancing π-π stacking interactions with biological targets. Their higher molar mass and predicted density (1.51 g/cm³) suggest increased rigidity compared to 4-(4-methylphenyl)-1,2-thiazole .
  • Triazolo-Thiadiazole Hybrids : For example, 3-(4-methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C18H16N4S, molar mass 320.41) incorporates a thiadiazole ring, which may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Pharmacological Activity Profiles
Compound Class Key Substituent Bioactivity (Target) IC50/MIC Value Reference
This compound Methylphenyl Not reported in evidence N/A -
4-(4-Fluorophenyl)thiazole Fluorophenyl Antifungal (C. utilis) MIC = 250 µg/mL
4-(4-Chlorophenyl)thiazole Chlorophenyl Anticancer (MCF-7 cells) IC50 = 125 µg/mL
Thiazolo-Triazole Hybrid Fused triazole-thiazole Structural data only N/A
Triazolo-Thiadiazole Hybrid Thiadiazole-phenylethyl Structural data only N/A

Key Observations :

Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance bioactivity but may increase toxicity. Methyl groups balance lipophilicity and safety.

Heterocyclic Complexity : Fused systems (e.g., triazole-thiazole hybrids) improve target binding but complicate synthesis and reduce solubility.

Antifungal vs. Anticancer Activity : Chlorophenyl derivatives show superior anticancer activity, while fluorophenyl/methoxyphenyl analogs are more effective against fungi .

Physicochemical Properties
Property This compound Thiazolo-Triazole Hybrid Triazolo-Thiadiazole Hybrid
Molar Mass (g/mol) ~220 (estimated) 298.39 320.41
Predicted Density (g/cm³) ~1.3 (estimated) 1.51 N/A
Solubility Moderate (lipophilic) Low (rigid structure) Very low (hydrophobic)
pKa ~1.7 (estimated) 1.70 (predicted) N/A

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